molecular formula C9H10N2O2 B2451560 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide CAS No. 31980-12-8

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide

Cat. No.: B2451560
CAS No.: 31980-12-8
M. Wt: 178.191
InChI Key: XQYKDQBVUBUIOU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide is a chemical compound known for its unique chemical structure and potential biological activities. This compound has gained significant attention in various fields of research due to its promising applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it is plausible that 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide may interact with a variety of biological targets.

Mode of Action

Benzimidazole derivatives are known to interact with their targets and cause changes that lead to their observed biological activities

Biochemical Pathways

Given the broad range of biological activities associated with benzimidazole derivatives , it is likely that this compound may affect multiple biochemical pathways

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities . Therefore, it is plausible that this compound may induce various molecular and cellular effects depending on its specific targets and mode of action.

Preparation Methods

The synthesis of 2,2-Dimethyl-2H-benzimidazole 1,3-dioxide typically involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential biological activities, making it a subject of interest in biological research.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and as a corrosion inhibitor in various industrial applications

Comparison with Similar Compounds

2,2-Dimethyl-2H-benzimidazole 1,3-dioxide can be compared with other similar compounds, such as:

    Benzimidazole: A parent compound with a similar core structure but lacking the dimethyl and dioxide groups.

    1,3-Dimethylbenzimidazole: Similar to this compound but without the dioxide group.

    2-Methylbenzimidazole: Another related compound with a single methyl group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2,2-dimethyl-3-oxidobenzimidazol-1-ium 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-9(2)10(12)7-5-3-4-6-8(7)11(9)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYKDQBVUBUIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C2=CC=CC=C2[N+]1=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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